molecular formula C3H2N2O2 B3195092 1,3,4-Oxadiazole-2-carbaldehyde CAS No. 885270-60-0

1,3,4-Oxadiazole-2-carbaldehyde

Cat. No.: B3195092
CAS No.: 885270-60-0
M. Wt: 98.06 g/mol
InChI Key: JRHGBKDABZXVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Oxadiazole-2-carbaldehyde is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant chemical and biological properties, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the dehydration of hydrazides. This method typically uses dehydrating agents such as phosphorus oxychloride or polyphosphoric acid. Another method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques such as microwave-assisted synthesis and one-pot synthesis methods. These methods are preferred due to their efficiency and ability to produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, potassium carbonate, and copper (II) oxide nanoparticles. Reaction conditions often involve heating and the use of inert solvents .

Major Products

The major products formed from these reactions include 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

1,3,4-Oxadiazole-2-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in cancer cell proliferation. Additionally, it can interact with nucleic acids and proteins, leading to its cytotoxic effects .

Comparison with Similar Compounds

1,3,4-Oxadiazole-2-carbaldehyde is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share some similarities in their chemical structure but differ in their specific applications and properties.

Properties

IUPAC Name

1,3,4-oxadiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2/c6-1-3-5-4-2-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHGBKDABZXVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652850
Record name 1,3,4-Oxadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-60-0
Record name 1,3,4-Oxadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4-Oxadiazole-2-carbaldehyde
Reactant of Route 2
1,3,4-Oxadiazole-2-carbaldehyde
Reactant of Route 3
1,3,4-Oxadiazole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1,3,4-Oxadiazole-2-carbaldehyde
Reactant of Route 5
1,3,4-Oxadiazole-2-carbaldehyde
Reactant of Route 6
1,3,4-Oxadiazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.